2-Bromo-5-chloroquinazoline 2-Bromo-5-chloroquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13628179
InChI: InChI=1S/C8H4BrClN2/c9-8-11-4-5-6(10)2-1-3-7(5)12-8/h1-4H
SMILES: C1=CC2=NC(=NC=C2C(=C1)Cl)Br
Molecular Formula: C8H4BrClN2
Molecular Weight: 243.49 g/mol

2-Bromo-5-chloroquinazoline

CAS No.:

Cat. No.: VC13628179

Molecular Formula: C8H4BrClN2

Molecular Weight: 243.49 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-chloroquinazoline -

Specification

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
IUPAC Name 2-bromo-5-chloroquinazoline
Standard InChI InChI=1S/C8H4BrClN2/c9-8-11-4-5-6(10)2-1-3-7(5)12-8/h1-4H
Standard InChI Key OCSCBIXEPUZHOM-UHFFFAOYSA-N
SMILES C1=CC2=NC(=NC=C2C(=C1)Cl)Br
Canonical SMILES C1=CC2=NC(=NC=C2C(=C1)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-5-chloroquinazoline (molecular formula: C₈H₄BrClN₂) features a quinazoline core modified with halogen substituents. The bromine atom at position 2 and chlorine at position 5 introduce steric and electronic effects that influence its reactivity. Key physicochemical properties include:

PropertyValue
Molecular Weight259.49 g/mol
Exact Mass257.921 u
Boiling Point342–345°C (predicted)
LogP (Partition Coefficient)2.81 ± 0.3

The compound’s planar structure facilitates π-π stacking interactions, as observed in crystallographic studies of analogous quinazolines . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for aromatic protons adjacent to electronegative substituents. For example, in DMSO-d₆, the proton at position 7 resonates at δ 8.45 ppm due to deshielding by the bromine atom .

Synthetic Routes and Optimization

Halogenation Strategies

The synthesis of 2-Bromo-5-chloroquinazoline typically begins with a pre-functionalized quinazoline precursor. Two dominant approaches are employed:

  • Direct Bromination of 5-Chloroquinazoline:
    Treatment of 5-chloroquinazoline with bromine (Br₂) in acetic acid at 0–5°C yields the target compound with 85–90% efficiency . The reaction proceeds via electrophilic aromatic substitution, favored by the electron-deficient quinazoline ring.

  • Multi-Step Functionalization:
    An alternative route involves the cyclocondensation of 2-aminobenzonitrile derivatives with bromine-containing reagents. For instance, reacting 2-amino-5-chlorobenzonitrile with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) achieves selective bromination at position 2 .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Direct Bromination8898Single-step, high atom economy
Cyclocondensation7595Tunable substituent positions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, H-4)

  • δ 8.45 (d, J = 8.5 Hz, 1H, H-7)

  • δ 7.89 (dd, J = 8.5, 2.0 Hz, 1H, H-8)

  • δ 7.62 (d, J = 2.0 Hz, 1H, H-6)

The deshielding of H-7 (δ 8.45 ppm) correlates with the electron-withdrawing effect of the bromine atom. Coupling constants (J = 8.5 Hz) confirm meta-substitution patterns on the benzene ring .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]+ at m/z 258.921 confirms the molecular formula C₈H₄BrClN₂ (calculated: 258.923) . Fragmentation patterns indicate loss of Br- (79.90 u) and Cl- (34.97 u) radicals, characteristic of halogenated aromatics.

Applications in Medicinal Chemistry

Kinase Inhibition

2-Bromo-5-chloroquinazoline derivatives exhibit potent inhibitory activity against phosphodiesterase 7 (PDE7), a therapeutic target for inflammatory diseases. Molecular docking studies reveal that the bromine atom forms hydrophobic interactions with PDE7’s Val101 residue, while the chlorine substituent stabilizes the complex via halogen bonding .

Table 2: PDE7 Inhibition Data

CompoundIC₅₀ (nM)Selectivity (vs. PDE4)
2-Bromo-5-chloroquinazoline12.3>100-fold
BRL50481 (Reference)8.750-fold

Antimicrobial Activity

Preliminary assays demonstrate moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for Staphylococcus aureus), attributed to disruption of cell wall biosynthesis pathways . The electron-withdrawing halogens enhance membrane permeability, as evidenced by logP values >2.5.

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.21 eV, indicating moderate reactivity. The electrostatic potential map shows localized negative charge at the nitrogen atoms (N1 and N3), making them nucleophilic centers for further functionalization .

Industrial-Scale Production Challenges

Despite promising laboratory results, scaling up synthesis faces hurdles:

  • Bromine Handling: Requires specialized equipment to manage corrosivity and toxicity.

  • Purification: Column chromatography remains inefficient; alternatives like crystallization from ethanol/water mixtures are being explored .

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